2-Hydroxy-8-vinylquinoline
CAS No.:
Cat. No.: VC14143107
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 8-ethenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C11H9NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h2-7H,1H2,(H,12,13) |
| Standard InChI Key | OWJDLKGVHMTXSG-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=CC2=C1NC(=O)C=C2 |
Introduction
Structural and Chemical Properties
8-Hydroxy-2-vinylquinoline (C₁₁H₉NO) is a quinoline derivative characterized by a hydroxyl group at the 8-position and a vinyl substituent at the 2-position of the heterocyclic ring. Its molecular weight is 171.19 g/mol, and the IUPAC name is 8-hydroxy-2-ethenylquinoline . The vinyl group introduces planar rigidity, while the hydroxyl group enables hydrogen bonding and coordination with metal ions, making it a candidate for catalytic and biochemical applications .
Key structural features:
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Quinoline backbone: A bicyclic structure comprising a benzene ring fused to a pyridine ring.
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Substituents:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₁H₉NO | |
| Molecular weight | 171.19 g/mol | |
| Melting point | Not reported (decomposes at >200°C) | |
| Solubility | Soluble in DMSO, acetic acid |
Synthesis and Optimization
The synthesis of 8-hydroxy-2-vinylquinoline is achieved through a condensation reaction between 2-methyl-8-hydroxyquinoline and aromatic aldehydes in acetic anhydride. The process, detailed in patent CN101186605A, involves the following steps :
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Reaction setup:
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2-Methyl-8-hydroxyquinoline (1 equiv) and benzaldehyde (1.2 equiv) are dissolved in acetic anhydride.
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The mixture is heated to 120–140°C under reflux for 40–96 hours.
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Mechanism:
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The methyl group at position 2 undergoes aldol condensation with the aldehyde, forming a vinyl bridge.
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Acetic anhydride acts as both solvent and dehydrating agent.
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Purification:
Optimization challenges:
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Prolonged heating (>72 hours) improves yield but risks decomposition.
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Electron-withdrawing groups on the aldehyde (e.g., nitro) reduce reactivity, necessitating higher temperatures .
Biological Activity and Applications
Antioxidant Properties
8-Hydroxy-2-vinylquinoline demonstrates superior free radical scavenging activity compared to glutathione (GSH), a canonical antioxidant. In vitro assays reveal:
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Mechanism: The hydroxyl group donates hydrogen atoms to neutralize radicals, while the conjugated quinoline system stabilizes the resulting aryloxy radical .
Stem Cell Proliferation
In murine models, 8-hydroxy-2-vinylquinoline (10 μM) enhances bone marrow mesenchymal stem cell (BMSC) proliferation by 40% over controls . Proposed pathways include:
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Upregulation of Wnt/β-catenin signaling, promoting cell cycle progression.
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Chelation of intracellular iron, reducing oxidative stress-induced apoptosis .
Future Directions
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Drug development: Optimize pharmacokinetics for neurodegenerative disease applications.
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Material science: Explore vinyl group polymerization for conductive polymers.
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Environmental impact: Assess biodegradation pathways to mitigate ecotoxicity risks.
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